

# Vorolanib hematologic toxicity lymphocyte count

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## Compound Focus: Vorolanib

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## Hematologic Toxicity of Vorolanib

Clinical trials indicate that lymphopenia is one of the most common hematologic adverse events associated with **Vorolanib**, especially when combined with other therapies. The table below summarizes the key findings from major studies.

Trial Phase / Type	Vorolanib Dosage & Combination	Incidence of Lymphopenia	Grade & Notes
Phase 1b [1]	300 mg or 400 mg daily + Pembrolizumab or Nivolumab	7 out of 16 patients ( <b>43.8%</b> ) [1]	Most toxicities were Grade 1-2; one of the most common TRAEs [1].
Phase 1 (Monotherapy) [2]	50-800 mg daily (Single agent)	Not specified as a common adverse event	The most common treatment-related Grade 3 AE was proteinuria (4%); no Grade 4/5 AEs related to Vorolanib [2].
Phase 1 (Monotherapy) [3]	50-250 mg daily (Single agent)	Not among the most common ADRs	Most common ADRs were hair color changes, fatigue, portal

Trial Phase / Type	Vorolanib Dosage & Combination	Incidence of Lymphopenia	Grade & Notes
			hypertension, hypertriglyceridemia, and proteinuria [3].

## Clinical Management & Assessment Guide

For researchers monitoring hematologic toxicity in clinical trials, the following guidance can be integrated into protocols.

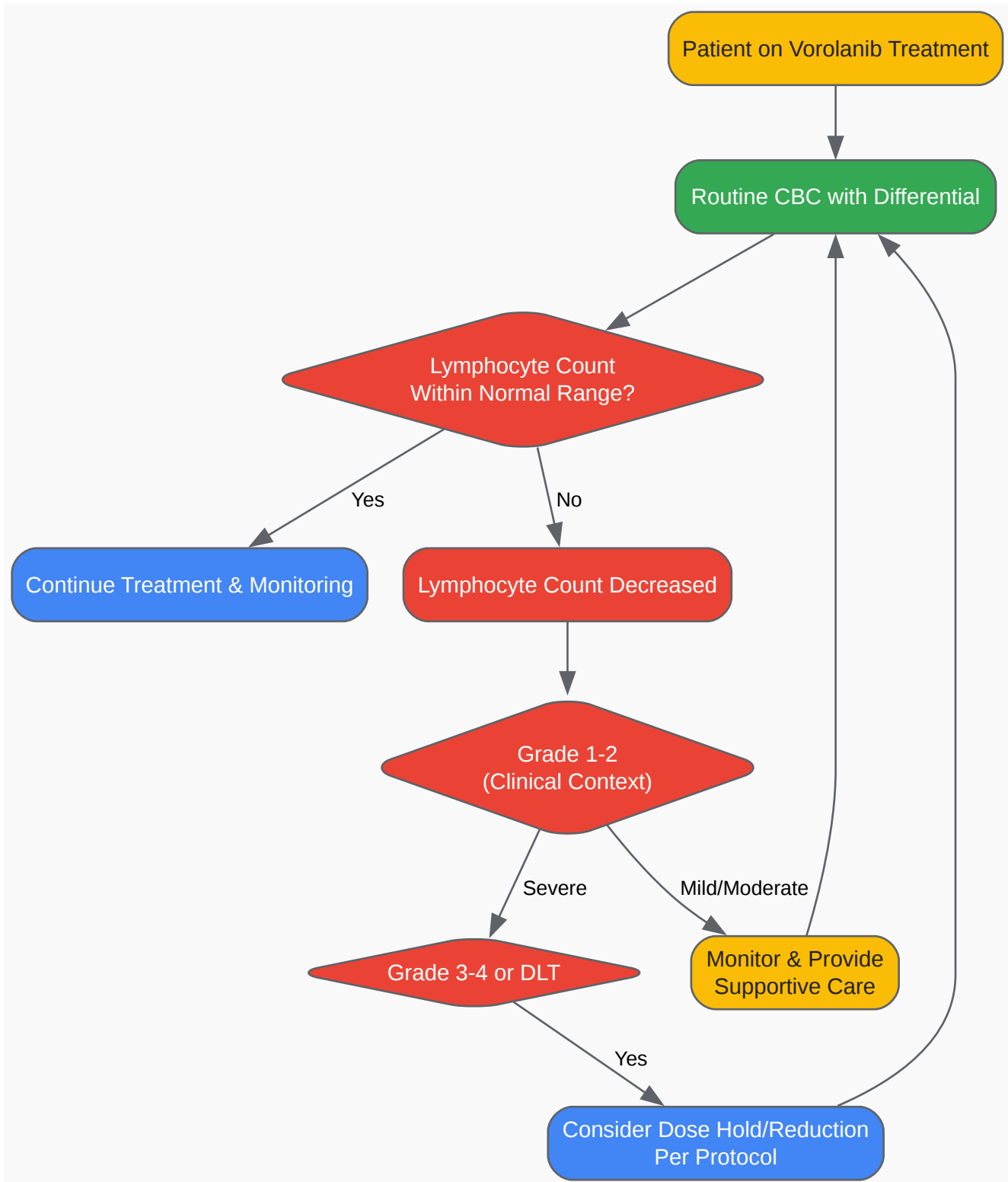
- **Routine Monitoring:** Implement **complete blood count (CBC) with differential** at baseline and before each treatment cycle to track lymphocyte counts and other hematologic parameters [1].
- **Dose Modification:** Clinical evidence suggests that hematologic toxicity may be dose-dependent. In the phase 1b trial, Dose-Limiting Toxicities (DLTs), including other adverse events, occurred at the 400 mg dose level. Consequently, **vorolanib 300 mg daily was established as the Recommended Phase 2 Dose (RP2D)** for combination with checkpoint inhibitors [1].
- **Supportive Care:** For patients developing significant lymphopenia, consider standard supportive measures per institutional guidelines, including vigilance for and prophylaxis against opportunistic infections.

## Key Takeaways for Researchers

- **Combination Therapy Risk:** Lymphopenia appears more prominent when **Vorolanib** is combined with **immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab)** than when used as a monotherapy [1] [2] [3].
- **Dose Dependency:** Toxicity is manageable, and a **300 mg daily dose** is recommended for combination regimens to improve tolerability [1].
- **Safety Profile:** Aside from lymphopenia, **Vorolanib's** safety profile is consistent with other VEGFR/PDGFR inhibitors, with common adverse events including fatigue, elevated liver enzymes, and proteinuria [1] [3] [2].

## Lymphocyte Assessment Workflow

The diagram below outlines a recommended workflow for monitoring and managing lymphocyte counts during **Vorolanib** treatment.



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## References

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